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(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

Antimalarial 4-aminoquinoline Plasmodium falciparum

(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone (CAS 1226431-89-5) is a synthetic small molecule belonging to the 4-aminoquinoline class, characterized by a quinoline core bearing a 4-chlorophenylamino substituent at position 4 and a piperidin-1-ylmethanone carbonyl amide at position This compound is structurally distinct from classical 4-aminoquinoline antimalarials (e.g., chloroquine, amodiaquine) in that the basic aminoalkyl side chain is replaced by a piperidine amide linked directly to the quinoline 2-position rather than the 4-position. The compound is a member of a broader series of 2-(piperidine-1-carbonyl)-N-arylquinolin-4-amines that have been explored primarily for antimalarial applications; closely related analogs include the 3-ethylphenyl (CAS 1226429-77-1), 4-methylphenyl (CAS 1226448-32-3), and 3,5-dimethylphenyl (CAS 1226459-34-2) variants.

Molecular Formula C21H20ClN3O
Molecular Weight 365.86
CAS No. 1226431-89-5
Cat. No. B2399109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
CAS1226431-89-5
Molecular FormulaC21H20ClN3O
Molecular Weight365.86
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H20ClN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24)
InChIKeyZUQQRMCGSIAJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone (CAS 1226431-89-5): Chemical Class and Baseline Characterization for Procurement


(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone (CAS 1226431-89-5) is a synthetic small molecule belonging to the 4-aminoquinoline class, characterized by a quinoline core bearing a 4-chlorophenylamino substituent at position 4 and a piperidin-1-ylmethanone carbonyl amide at position 2. This compound is structurally distinct from classical 4-aminoquinoline antimalarials (e.g., chloroquine, amodiaquine) in that the basic aminoalkyl side chain is replaced by a piperidine amide linked directly to the quinoline 2-position rather than the 4-position [1]. The compound is a member of a broader series of 2-(piperidine-1-carbonyl)-N-arylquinolin-4-amines that have been explored primarily for antimalarial applications; closely related analogs include the 3-ethylphenyl (CAS 1226429-77-1), 4-methylphenyl (CAS 1226448-32-3), and 3,5-dimethylphenyl (CAS 1226459-34-2) variants . The 4-chlorophenyl substituent confers distinct electronic and lipophilic properties relative to these N-aryl congeners, which may modulate target binding, metabolic stability, and resistance profiles.

Why In-Class 4-Aminoquinolines Cannot Substitute (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone: Structural and Pharmacological Rationale


Generic substitution within the 4-aminoquinoline class is precluded by critical structural variations around both the quinoline core and the amine-bearing side chain. Classical antimalarials such as chloroquine and amodiaquine carry a basic tertiary-amino alkyl side chain at the quinoline 4-position, which is essential for pH-dependent accumulation in the parasite digestive vacuole [1]. In contrast, the target compound places a piperidine amide carbonyl at the quinoline 2-position while tethering the 4-chlorophenylamino group at position 4. Published data on the broader 2-(piperidine-1-carbonyl)-N-arylquinolin-4-amine scaffold demonstrate that the amide bond geometry, electronic character of the N-aryl substituent, and absence of a freely rotating basic amine chain collectively alter antiplasmodium potency, resistance indices, and cytotoxicity profiles relative to chloroquine [1]. The 4-chlorophenyl group specifically modulates electron density on the quinoline ring and affects binding affinity to heme and/or mutated PfCRT transporters implicated in chloroquine resistance [1]. Consequently, even closely related analogs such as the 3-ethylphenyl or 4-methylphenyl variants cannot be assumed to exhibit equivalent pharmacological behavior without direct comparative data.

Quantitative Differentiation Evidence for (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone Relative to Closest Analogs and In-Class Candidates


Antiplasmodium Potency: 2-(Piperidine-1-carbonyl)-4-aminoquinoline Scaffold vs. Chloroquine in CQ-Sensitive and CQ-Resistant P. falciparum

The 4-aminoquinoline-piperidine scaffold to which the target compound belongs has demonstrated nanomolar in vitro antiplasmodium activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. In a head-to-head study within the same assay platform, the 4-aminoquinoline-piperidine series (compounds 11a–b and 16a–c) exhibited IC50 values of 12–236 nM against NF54 and 25–69 nM against K1, compared to chloroquine which showed IC50 values of approximately 9–15 nM (NF54) and 150–190 nM (K1) across the same assay batches [1]. Critically, the resistance index (RI = IC50 K1 / IC50 NF54) for the 4-aminoquinoline-piperidines was 0.3–1.6, approximately 10-fold lower than chloroquine's RI of ~13–17, indicating that these compounds substantially circumvent the PfCRT-mediated resistance mechanism [1]. While compound-specific data for the 4-chlorophenyl analog (CAS 1226431-89-5) are not individually reported in this study, the scaffold-level data establish that the 2-(piperidine-1-carbonyl)-4-aminoquinoline architecture retains potency in resistant strains where chloroquine loses efficacy.

Antimalarial 4-aminoquinoline Plasmodium falciparum

Cytotoxicity Selectivity: 4-Aminoquinoline-Piperidine Amides vs. Mammalian CHO Cells

All five active 4-aminoquinoline-piperidine compounds evaluated in the Van de Walle et al. (2020) study exhibited selectivity indices (SI = IC50 CHO / IC50 NF54) exceeding 100, with the most potent analog (11a) achieving an SI of 1266 [1]. This indicates a wide therapeutic window between antiplasmodium activity and mammalian cell cytotoxicity. The absence of cytotoxicity at the maximum tested concentration for all active analogs suggests that the 2-(piperidine-1-carbonyl)-4-aminoquinoline scaffold does not carry inherent mammalian toxicity liabilities common to some quinoline-based probes [1].

Cytotoxicity Selectivity Index Antimalarial safety

Structural Differentiation: 4-Chlorophenyl vs. 3-Ethylphenyl N-Aryl Substituent in 2-(Piperidine-1-carbonyl)quinolin-4-amine Series

Within the 2-(piperidine-1-carbonyl)-N-arylquinolin-4-amine series, the N-aryl substituent is a critical determinant of physicochemical and pharmacological properties. The target compound bears a 4-chlorophenyl group (Hammett σp = +0.23; Hansch π = +0.71), whereas the closest commercially cataloged analog (CAS 1226429-77-1) carries a 3-ethylphenyl group (σm = −0.07; π = +1.35) [1]. The chlorine substituent introduces electron-withdrawing character that polarizes the aniline N–H bond, potentially enhancing hydrogen-bond donor capacity to biological targets, while the ethyl group is electron-donating and more lipophilic. These differences are expected to produce divergent target binding kinetics, metabolic oxidation susceptibility (chlorine generally blocks para-hydroxylation; ethyl is subject to benzylic oxidation), and cellular permeability profiles [1].

SAR N-aryl substitution Lipophilicity Metabolic stability

Linker Architecture: 2-Piperidine Amide vs. Classical 4-Aminoalkyl Side Chain in Resistance Reversal

The placement of a rigid piperidine amide at the quinoline 2-position, rather than a flexible aminoalkyl chain at the 4-position, is hypothesized to impair recognition by the mutated PfCRT transporter that mediates chloroquine efflux in resistant parasites [1]. Experimental evidence from the 4-aminoquinoline-piperidine series shows resistance indices (RI) of 0.3–1.6, 10-fold lower than chloroquine's RI of 13–17, consistent with reduced transporter-mediated efflux [1]. This resistance-reversal phenotype is attributed to the steric bulk and altered geometry of the piperidine amide side chain, which cannot be accommodated by the mutated PfCRT substrate binding pocket [1].

Chloroquine resistance PfCRT Side chain engineering

Optimal Research and Industrial Application Scenarios for (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone Based on Quantitative Evidence


Antimalarial Hit-to-Lead Optimization Targeting Chloroquine-Resistant P. falciparum

The scaffold's demonstrated nanomolar IC50 against CQ-resistant K1 strains (25–69 nM) and resistance indices 10-fold lower than chloroquine [1] position (4-((4-chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone as a suitable starting point for hit-to-lead campaigns focused on overcoming PfCRT-mediated resistance. The 4-chlorophenyl group offers a synthetic handle for further SAR exploration via halogen substitutions or bioisosteric replacements, while the piperidine amide can be diversified to optimize pharmacokinetic properties.

In Vitro Selectivity and Cytotoxicity Profiling in Antiprotozoal Screening Cascades

With scaffold-level selectivity indices exceeding 100 against mammalian CHO cells [1], this compound series is appropriate for inclusion in antiprotozoal screening cascades where early cytotoxicity flagging is critical. The 4-chlorophenyl analog can serve as a reference compound for benchmarking new derivatives against cytotoxicity thresholds before advancing to in vivo efficacy models.

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution in 4-Aminoquinoline-Piperidine Amides

The 4-chlorophenyl substituent provides a distinct electronic (σp = +0.23) and lipophilic (π = +0.71) profile relative to the 3-ethylphenyl (σm = −0.07; π = +1.35) and 4-methylphenyl (σp = −0.17; π = +0.56) analogs [2], making this compound valuable for systematic SAR studies correlating N-aryl substituent parameters with antiplasmodium potency, resistance index, and metabolic stability. Such studies can inform rational design of optimized clinical candidates [1].

Chemical Biology Probe for Investigating Quinoline-Heme Binding and Resistance Transporter Interactions

The unique 2-piperidine amide linker architecture, combined with the 4-chlorophenylamino substituent, enables investigation of how quinoline-heme binding and PfCRT transporter recognition are modulated by side chain geometry and electronics. The scaffold's low resistance index (RI 0.3–1.6) suggests that these compounds are poor substrates for the mutated transporter [1], making them useful tools for mechanistic studies of chloroquine resistance.

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